Fluorocyclopentane
Overview
Description
Fluorocyclopentane is an organic compound with the molecular formula C5H9F. It is a fluorinated derivative of cyclopentane, where one hydrogen atom in the cyclopentane ring is replaced by a fluorine atom. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
Fluorocyclopentane is a chemical compound with the molecular formula C5H9F Fluorinated compounds are known to interact with various biological targets due to their high reactivity .
Mode of Action
For instance, they can form different types of bonds, such as electrostatic interactions, hydrogen bonds, and hydrophobic interactions . These interactions can lead to changes in the spatial conformation and distribution of the targets, altering their function .
Biochemical Pathways
For example, fluoride-induced apoptosis has been reviewed, focusing on three pathways: mitochondrion-mediated, endoplasmic reticulum (ER) stress-mediated, and death receptor-mediated pathways .
Pharmacokinetics
The physicochemical properties of this compound, such as its molecular weight of 8813 , could influence its ADME properties.
Result of Action
Fluorinated compounds have been reported to exhibit various biological activities, including anticancer and antimicrobial activities . The mechanism of action disclosed that the cytotoxicity against the cancer cells employed the induction of cell death by apoptosis .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as solvent polarity, viscosity, rate of solvent relaxation, probe conformational changes, rigidity of the local environment, internal charge transfer, proton transfer, and excited state reactions can affect the fluorescence emission spectra and quantum yields of a compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Fluorocyclopentane are not well-studied. It is known that the presence of fluorine in organic compounds can significantly alter their reactivity and interactions with biomolecules. Fluorine is highly electronegative, which can influence the polarity of the molecule and its interactions with enzymes and proteins. Unfortunately, specific enzymes, proteins, or other biomolecules that this compound interacts with are not currently known .
Molecular Mechanism
Understanding the mechanism of action of a compound involves elucidating how it interacts with biomolecules at the molecular level, including any binding interactions, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Temporal effects refer to changes in the effects of a compound over time
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Such studies are crucial for understanding the threshold effects, toxic effects, and adverse effects at high doses
Metabolic Pathways
The metabolic pathways that this compound is involved in, including any enzymes or cofactors it interacts with, are not currently known
Transport and Distribution
This includes any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently known Subcellular localization refers to the specific location of a compound within the various compartments or organelles of a cell
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluorocyclopentane can be synthesized through several methods. One common approach involves the fluorination of cyclopentane using fluorinating agents such as hydrogen fluoride or elemental fluorine. The reaction typically occurs under controlled conditions to ensure selective fluorination and to avoid over-fluorination or decomposition of the product.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale fluorination processes. These processes often involve the use of specialized reactors and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and the concentration of fluorinating agents, are carefully optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Fluorocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include alkali metals and organometallic compounds.
Oxidation Reactions: this compound can be oxidized to form fluorinated cyclopentanones or cyclopentanol derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to form cyclopentane or other partially fluorinated cyclopentane derivatives. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Common Reagents and Conditions:
Substitution: Alkali metals, organometallic compounds, solvents like tetrahydrofuran or dimethyl sulfoxide.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or tetrahydrofuran.
Major Products:
Substitution: Various substituted cyclopentane derivatives.
Oxidation: Fluorinated cyclopentanones, cyclopentanol derivatives.
Reduction: Cyclopentane, partially fluorinated cyclopentane derivatives.
Scientific Research Applications
Fluorocyclopentane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. It is also employed in studies of reaction mechanisms and kinetics.
Biology: Investigated for its potential use in biological imaging and as a probe in biochemical assays due to its unique fluorine atom.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including fluorinated solvents and intermediates for agrochemicals and materials science.
Comparison with Similar Compounds
Fluorocyclopentane can be compared with other fluorinated cycloalkanes, such as:
Fluorocyclohexane: Similar in structure but with a six-membered ring. It has different physical and chemical properties due to the larger ring size.
Fluorocyclobutane: Contains a four-membered ring, leading to different strain and reactivity compared to this compound.
Fluorocyclopropane: A three-membered ring compound with significant ring strain, resulting in unique reactivity patterns.
Uniqueness: this compound is unique due to its five-membered ring structure, which provides a balance between ring strain and stability. This makes it a valuable compound for studying the effects of fluorination on cycloalkane properties and reactivity.
Properties
IUPAC Name |
fluorocyclopentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F/c6-5-3-1-2-4-5/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHYNFMGKZFOMAG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163883 | |
Record name | Fluorocyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1481-36-3 | |
Record name | Fluorocyclopentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001481363 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluorocyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluorocyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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